(4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride
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Overview
Description
(4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride is a chemical compound widely used in scientific research. It has diverse applications ranging from drug development to chemical synthesis, making it valuable in advancing our understanding of various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride typically involves the reaction of 4-methoxybenzylamine with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of (4-Methoxybenzyl)pyridin-3-ylamine.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical reactions and catalysts.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine and pyridine derivatives.
Industry: The compound is used in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biological processes such as signal transduction and metabolic pathways . Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
- 4,6-Dimethoxy-pyridin-3-ylamine dihydrochloride
- Pyrazolo[3,4-b]pyridin-6-one derivatives
Comparison: (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers unique reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]pyridin-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c1-16-13-6-4-11(5-7-13)9-15-12-3-2-8-14-10-12;;/h2-8,10,15H,9H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBUFFSXIRXENW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CN=CC=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697682 |
Source
|
Record name | N-[(4-Methoxyphenyl)methyl]pyridin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185669-66-3 |
Source
|
Record name | N-[(4-Methoxyphenyl)methyl]pyridin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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